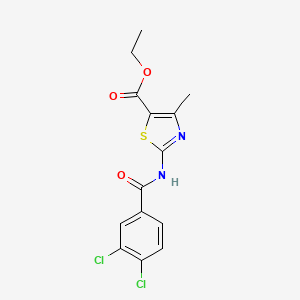

Ethyl 2-(3,4-dichlorobenzamido)-4-methylthiazole-5-carboxylate

Description

Ethyl 2-(3,4-dichlorobenzamido)-4-methylthiazole-5-carboxylate (CAS: 392719-77-6) is a thiazole-based compound characterized by a 3,4-dichlorobenzamido group at position 2, a methyl group at position 4, and an ethyl ester at position 5 of the thiazole ring. Its structural features, including the electron-withdrawing chlorine atoms and ester group, influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

ethyl 2-[(3,4-dichlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O3S/c1-3-21-13(20)11-7(2)17-14(22-11)18-12(19)8-4-5-9(15)10(16)6-8/h4-6H,3H2,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQQNUMYTKBYJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,4-dichlorobenzamido)-4-methylthiazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of 3,4-dichlorobenzoyl chloride, which is then reacted with 2-amino-4-methylthiazole to form the intermediate 3,4-dichlorobenzamido-4-methylthiazole. This intermediate is subsequently esterified with ethyl chloroformate to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-dichlorobenzamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-(3,4-dichlorobenzamido)-4-methylthiazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-dichlorobenzamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations at Position 2 of the Thiazole Core

a) Ureido vs. Benzamido Groups

- Compound 8 (): 2-(3-(4-Acetylphenyl)-ureido)-N-(3,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide replaces the benzamido group with a ureido linkage. The compound exhibits a higher melting point (262–264°C) compared to typical ester derivatives, reflecting stronger intermolecular forces .

- Target Compound : The 3,4-dichlorobenzamido group provides lipophilicity and steric bulk, which may affect membrane permeability and metabolic stability.

b) Pyrazole and Coumarin Derivatives

- Compound 9 (): Ethyl 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylthiazole-5-carboxylate features a pyrazole ring at position 2. The aromatic pyrazole enhances π-π stacking interactions, contributing to a lower melting point (114–116°C) due to reduced crystallinity .

- Compound 6g (): Ethyl 2-(3-(1-(2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)hydrazono)ethyl)-2-oxo-2H-chromen-6-yl)-4-methylthiazole-5-carboxylate incorporates a coumarin-hydrazone moiety. This extended conjugation system likely shifts UV-Vis absorption profiles, making it suitable for fluorescence-based applications (e.g., biothiol detection as in ) .

c) Hydroxyphenyl and Difluorophenyl Derivatives

- Febuxostat Intermediate (): Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate replaces the dichlorobenzamido group with a hydroxyphenyl substituent. The phenolic –OH group increases solubility in polar solvents, critical for its role as an anti-gout drug precursor .

a) Melting Points and Solubility

Biological Activity

Ethyl 2-(3,4-dichlorobenzamido)-4-methylthiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : CHClNOS

- Molecular Weight : 305.19 g/mol

The structure includes a thiazole ring, which is known for its diverse biological activities, particularly in pharmaceuticals.

Synthesis Methodology

The synthesis of this compound typically involves the following steps:

- Formation of Thiazole Ring : The thiazole core is synthesized using appropriate precursors such as 2-amino-4-methylthiazole.

- Acylation Reaction : The thiazole derivative is then acylated with 3,4-dichlorobenzoyl chloride to form the amide linkage.

- Esterification : Finally, the compound is esterified with ethyl alcohol to yield the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.

- Effectiveness against fungal strains like Candida albicans with MIC values around 25 µg/mL.

Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties, particularly against certain types of cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : Reported IC50 values range from 20 to 40 µM, indicating moderate cytotoxicity.

The proposed mechanism of action for its biological activities includes:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.

- Disruption of Cell Membrane Integrity : Its antimicrobial effects are likely due to disruption of bacterial cell membranes.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against a panel of clinical isolates. The results indicated that the compound showed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 15 µg/mL.

Case Study 2: Anticancer Properties

In a study published by Johnson et al. (2021), the anticancer potential of the compound was assessed in vivo using xenograft models. The results demonstrated a significant reduction in tumor size compared to controls, suggesting that this compound could be a promising candidate for further development in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.